molecular formula C6H8O2 B6275004 (2E)-3-cyclopropylprop-2-enoic acid CAS No. 60129-33-1

(2E)-3-cyclopropylprop-2-enoic acid

Cat. No.: B6275004
CAS No.: 60129-33-1
M. Wt: 112.1
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-cyclopropylprop-2-enoic acid is an organic compound characterized by a cyclopropyl group attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-cyclopropylprop-2-enoic acid typically involves the reaction of cyclopropylcarbinol with an appropriate reagent to introduce the propenoic acid functionality. One common method is the use of a Wittig reaction, where cyclopropylcarbinol is converted to the corresponding aldehyde, which then reacts with a phosphonium ylide to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-cyclopropylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming cyclopropylpropanoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the propenoic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylcarboxylic acid, while reduction can produce cyclopropylpropanoic acid.

Scientific Research Applications

(2E)-3-cyclopropylprop-2-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of (2E)-3-cyclopropylprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the propenoic acid moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylcarboxylic acid: Similar in structure but lacks the propenoic acid moiety.

    Cyclopropylpropanoic acid: Similar but with a saturated carbon chain instead of a double bond.

    Cyclopropylacetic acid: Contains a cyclopropyl group attached to an acetic acid moiety.

Uniqueness

(2E)-3-cyclopropylprop-2-enoic acid is unique due to the presence of both a cyclopropyl group and a propenoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

60129-33-1

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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